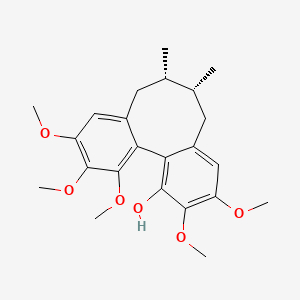

Schisanhenol (Standard)

Description

Propriétés

Formule moléculaire |

C23H30O6 |

|---|---|

Poids moléculaire |

402.5 g/mol |

Nom IUPAC |

(9R,10S)-4,5,14,15,16-pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-3-ol |

InChI |

InChI=1S/C23H30O6/c1-12-8-14-10-16(25-3)21(27-5)20(24)18(14)19-15(9-13(12)2)11-17(26-4)22(28-6)23(19)29-7/h10-13,24H,8-9H2,1-7H3/t12-,13+/m1/s1 |

Clé InChI |

FYSHYFPJBONYCQ-OLZOCXBDSA-N |

SMILES isomérique |

C[C@@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C[C@@H]1C)OC)OC)OC)O)OC)OC |

SMILES canonique |

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1C)OC)OC)OC)O)OC)OC |

Origine du produit |

United States |

Foundational & Exploratory

The Schisanhenol Biosynthesis Pathway in Schisandra rubriflora: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Schisanhenol (B1681549), a dibenzocyclooctadiene lignan (B3055560) abundant in Schisandra rubriflora, exhibits significant therapeutic potential, drawing considerable attention in the fields of pharmacology and drug development. Understanding its biosynthesis is paramount for optimizing production through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the putative schisanhenol biosynthesis pathway, integrating current knowledge on the enzymatic steps from primary metabolism to the formation of the complex lignan scaffold. This document details the key enzyme families implicated in this process, including those of the general phenylpropanoid pathway and the specialized enzymes responsible for lignan formation, such as cytochrome P450s and O-methyltransferases. Furthermore, this guide presents available quantitative data on schisanhenol content in S. rubriflora, alongside detailed, adaptable experimental protocols for pathway elucidation and enzyme characterization. Visual diagrams of the proposed pathway and experimental workflows are provided to facilitate a deeper understanding of this intricate metabolic network.

Introduction

Lignans are a large class of phenolic compounds derived from the oxidative dimerization of two phenylpropanoid units. Within this class, dibenzocyclooctadiene lignans, such as schisanhenol, are characteristic secondary metabolites of the Schisandraceae family and are responsible for many of the medicinal properties attributed to these plants. Schisandra rubriflora has been identified as a particularly rich source of schisanhenol. The biosynthesis of schisanhenol is a complex process that begins with the shikimate and phenylpropanoid pathways, which generate the monolignol precursors. These precursors then undergo a series of stereospecific couplings and modifications to form the intricate dibenzocyclooctadiene skeleton. While the complete pathway has not been fully elucidated, ongoing research, particularly in transcriptomics and functional genomics, has begun to unravel the key enzymatic players and their roles. This guide synthesizes the current understanding of the schisanhenol biosynthesis pathway and provides practical methodologies for its further investigation.

The Putative Schisanhenol Biosynthesis Pathway

The biosynthesis of schisanhenol can be conceptually divided into three major stages:

-

Stage 1: The Phenylpropanoid Pathway: Synthesis of monolignol precursors.

-

Stage 2: Monolignol Dimerization: Formation of the initial lignan scaffold.

-

Stage 3: Formation of the Dibenzocyclooctadiene Skeleton: Oxidative coupling and modifications leading to schisanhenol.

Stage 1: The Phenylpropanoid Pathway

This fundamental pathway provides the C6-C3 phenylpropanoid units that are the building blocks for all lignans. The key steps are:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 enzyme (CYP73A) that hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to its CoA ester, p-coumaroyl-CoA.

-

Cinnamoyl-CoA Reductase (CCR): Reduces p-coumaroyl-CoA to p-coumaraldehyde (B1217632).

-

Cinnamyl Alcohol Dehydrogenase (CAD): Reduces p-coumaraldehyde to p-coumaryl alcohol.

Further modifications of p-coumaroyl-CoA by enzymes such as p-Coumaroyl Shikimate Transferase (CST) , p-Coumarate 3-Hydroxylase (C3H) (a CYP98A enzyme), and Caffeoyl-CoA O-Methyltransferase (CCoAOMT) lead to the formation of feruloyl-CoA and sinapoyl-CoA, which are subsequently reduced by CCR and CAD to produce coniferyl alcohol and sinapyl alcohol, respectively. Coniferyl alcohol is the likely primary monolignol precursor for schisanhenol biosynthesis.

Stage 2: Monolignol Dimerization

Two molecules of coniferyl alcohol are coupled to form the initial lignan structure. This is a critical step that determines the stereochemistry of the final product.

-

Dirigent Proteins (DIR): These proteins are believed to guide the stereospecific coupling of monolignol radicals.

-

Laccases/Peroxidases: These enzymes catalyze the oxidation of monolignols to generate the radicals necessary for coupling.

The initial product of the coupling of two coniferyl alcohol molecules is pinoresinol. Pinoresinol can then be sequentially reduced by pinoresinol-lariciresinol reductase (PLR) to form lariciresinol (B1674508) and then secoisolariciresinol (B192356).

Stage 3: Formation of the Dibenzocyclooctadiene Skeleton

This is the most specialized and least understood part of the pathway. It is hypothesized to involve intramolecular oxidative coupling of a dibenzylbutane lignan precursor, such as secoisolariciresinol or a derivative thereof. Recent transcriptomic studies in Schisandra species have implicated specific families of enzymes in this process.[1]

-

Cytochrome P450 Enzymes: Members of the CYP719 family, such as CYP719A23 and CYP719G1b, are strong candidates for catalyzing the oxidative C-C bond formation required for the cyclooctadiene ring.[2][3]

-

O-Methyltransferases (OMTs): These enzymes are likely responsible for the methylation of hydroxyl groups on the aromatic rings of the lignan backbone.

The proposed pathway involves the conversion of a dibenzylbutane lignan to a diarylbutane diol, which then undergoes intramolecular oxidative coupling to form the dibenzocyclooctadiene ring. Subsequent hydroxylations, methylations, and other modifications would then lead to schisanhenol.

Quantitative Data

Quantitative analysis of schisanhenol in Schisandra rubriflora has been performed, primarily on fruit extracts. The concentration can vary depending on the plant's origin, age, and environmental conditions.

| Plant Material | Analytical Method | Schisanhenol Concentration (mg/100g DW) | Reference |

| Fruit | UHPLC-MS/MS | 454 | [4] |

DW: Dry Weight

Experimental Protocols

The following protocols are generalized and should be optimized for Schisandra rubriflora.

Lignan Extraction and Analysis

Objective: To extract and quantify schisanhenol and its potential precursors from S. rubriflora tissues.

Materials:

-

Plant tissue (e.g., fruits, leaves, stems)

-

Liquid nitrogen

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

Mortar and pestle or grinder

-

Ultrasonic bath

-

Centrifuge

-

0.22 µm syringe filters

-

HPLC or UPLC system with a C18 column and a UV or MS detector

-

Schisanhenol standard

Procedure:

-

Freeze plant tissue in liquid nitrogen and grind to a fine powder.

-

Weigh approximately 100 mg of powdered tissue into a microcentrifuge tube.

-

Add 1 mL of 80% methanol.

-

Vortex thoroughly and sonicate for 30 minutes at room temperature.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Collect the supernatant. Repeat the extraction of the pellet with another 1 mL of 80% methanol.

-

Combine the supernatants and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.

-

Reconstitute the dried extract in 200 µL of 80% methanol.

-

Filter the extract through a 0.22 µm syringe filter into an HPLC vial.

-

Analyze by HPLC-UV or LC-MS. A typical mobile phase would be a gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).

-

Quantify schisanhenol by comparing the peak area to a standard curve.

Heterologous Expression and Characterization of Candidate Enzymes

Objective: To express and functionally characterize candidate enzymes (e.g., cytochrome P450s, OMTs) from S. rubriflora involved in schisanhenol biosynthesis.

Materials:

-

S. rubriflora cDNA library

-

Expression vector (e.g., pET vector for E. coli, pYES2 for yeast)

-

Competent cells (E. coli BL21(DE3) or Saccharomyces cerevisiae)

-

Appropriate growth media and inducers (e.g., IPTG for E. coli, galactose for yeast)

-

Protein purification system (e.g., Ni-NTA affinity chromatography for His-tagged proteins)

-

Substrates for the enzyme assay (e.g., dibenzylbutane lignan precursors)

-

Cofactors (e.g., NADPH for cytochrome P450s, S-adenosyl methionine for OMTs)

-

LC-MS for product identification

Procedure:

-

Gene Cloning: Amplify the coding sequence of the candidate gene from the S. rubriflora cDNA library and clone it into an appropriate expression vector.

-

Transformation: Transform the expression construct into the chosen host organism.

-

Protein Expression: Grow the cells and induce protein expression according to the vector and host system requirements.

-

Protein Purification: Lyse the cells and purify the recombinant protein using affinity chromatography.

-

Enzyme Assay:

-

Prepare a reaction mixture containing the purified enzyme, the putative substrate, and necessary cofactors in a suitable buffer.

-

Incubate the reaction at an optimal temperature for a defined period.

-

Stop the reaction (e.g., by adding an organic solvent).

-

Extract the products with an organic solvent (e.g., ethyl acetate).

-

Analyze the reaction products by LC-MS to identify the formation of the expected product.

-

Gene Silencing for Pathway Elucidation

Objective: To confirm the in vivo function of a candidate gene in the schisanhenol biosynthesis pathway.

Techniques:

-

Virus-Induced Gene Silencing (VIGS): A rapid method for transient gene silencing in plants.

-

RNA interference (RNAi): Stable transformation of S. rubriflora with a construct expressing a hairpin RNA targeting the gene of interest.

General Procedure (RNAi):

-

Construct Design: Design an RNAi construct targeting a specific region of the candidate gene.

-

Transformation: Introduce the construct into S. rubriflora using Agrobacterium tumefaciens-mediated transformation of callus or explants.

-

Plant Regeneration: Regenerate transgenic plants from the transformed tissues.

-

Analysis:

-

Confirm the downregulation of the target gene transcript levels using qRT-PCR.

-

Perform metabolic profiling of the transgenic plants to assess the impact on schisanhenol and precursor accumulation. A significant decrease in schisanhenol content would confirm the gene's involvement in the pathway.

-

Conclusion and Future Perspectives

The biosynthesis of schisanhenol in Schisandra rubriflora is a complex and fascinating metabolic pathway. While the general framework from the phenylpropanoid pathway to monolignol dimerization is relatively well-established, the specific enzymatic steps leading to the formation of the dibenzocyclooctadiene skeleton are still an active area of research. The advent of next-generation sequencing and sophisticated analytical techniques is rapidly advancing our understanding. Future research should focus on the functional characterization of the candidate cytochrome P450 and O-methyltransferase enzymes identified in Schisandra species. The successful elucidation of the complete pathway will not only be a significant scientific achievement but will also open up new avenues for the sustainable production of this valuable medicinal compound through metabolic engineering and synthetic biology platforms.

References

- 1. cjnmcpu.com [cjnmcpu.com]

- 2. Transcriptomic Insights and Cytochrome P450 Gene Analysis in Kadsura coccinea for Lignan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Heterologous expression of plant glycosyltransferases for biochemistry and structural biology - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Synthesis and Biological Significance of Schisanhenol and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Synthesis of Schisanhenol (B1681549) Analogs

The synthesis of Schisanhenol and its analogs typically involves the construction of the characteristic dibenzocyclooctadiene core, followed by functional group manipulations to introduce the desired substituents. The strategies often rely on the coupling of two phenylpropanoid units or the modification of naturally occurring precursors like Schisantherin A.

General Synthetic Strategies

The synthesis of the dibenzocyclooctadiene skeleton is a key challenge and has been approached through various methods, including oxidative coupling of phenolic precursors and intramolecular cyclization strategies. The control of stereochemistry during the synthesis is crucial for biological activity.

A common precursor for the synthesis of Schisanhenol analogs is Schisantherin A, another major lignan (B3055560) found in Schisandra species. The structural similarity allows for semi-synthetic approaches to generate a variety of analogs.

Experimental Protocol: Synthesis of Schisanhenol Derivatives (Exemplary)

The following protocol is a generalized representation based on the synthesis of Schisanhenol derivatives as described in the literature[1].

Step 1: Acylation of Schisanhenol

-

Reagents and Conditions: To a solution of Schisanhenol in a suitable solvent (e.g., dichloromethane), an acyl chloride or anhydride (B1165640) is added in the presence of a base (e.g., triethylamine (B128534) or pyridine). The reaction is typically stirred at room temperature for several hours.

-

Work-up and Purification: The reaction mixture is washed with water and brine, dried over an anhydrous salt (e.g., Na2SO4), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Step 2: Alkylation of Schisanhenol

-

Reagents and Conditions: Schisanhenol is treated with a suitable alkyl halide in the presence of a base (e.g., potassium carbonate or sodium hydride) in a polar aprotic solvent (e.g., dimethylformamide or acetone). The reaction is often heated to facilitate the reaction.

-

Work-up and Purification: The reaction is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The residue is purified by column chromatography.

Biological Activities and Mechanisms of Action

Schisanhenol and its derivatives exhibit a wide range of pharmacological effects, with their hepatoprotective and neuroprotective activities being the most extensively studied.

Hepatoprotective Activity

Schisanhenol and its analogs have demonstrated significant potential in protecting the liver from various insults. Their mechanisms of action are multifaceted, often involving the modulation of inflammatory and apoptotic signaling pathways.

One key pathway implicated in the hepatoprotective effect of Schisanhenol derivatives is the IL-6/JAK2/STAT3 signaling pathway .[1] Overactivation of this pathway is associated with inflammatory liver damage. Certain Schisanhenol analogs have been shown to inhibit this pathway, thereby reducing inflammation and protecting liver cells.

Caption: IL-6/JAK2/STAT3 signaling pathway and its inhibition by a Schisanhenol analog.

Neuroprotective Activity

Schisanhenol has also been shown to possess significant neuroprotective properties, making it a promising candidate for the development of treatments for neurodegenerative diseases. Its mechanism of action in the nervous system involves the modulation of pathways related to oxidative stress, apoptosis, and synaptic plasticity.

The SIRT1-PGC-1α-Tau signaling pathway is a key target of Schisanhenol in exerting its neuroprotective effects.[2] By activating this pathway, Schisanhenol can enhance mitochondrial function, reduce oxidative damage, and decrease the hyperphosphorylation of Tau protein, a hallmark of Alzheimer's disease.

Caption: SIRT1-PGC-1α-Tau signaling pathway modulated by Schisanhenol.

Quantitative Data

The following tables summarize the quantitative data on the biological activities of Schisanhenol and its derivatives.

Table 1: Hepatoprotective Activity of Schisanhenol Analogs

| Compound | Concentration (µM) | Cell Viability (%) | Reference |

| Schisanhenol Analog 1b | 10 | 85.2 ± 4.5 | [1] |

| Schisanhenol Analog 1c | 10 | 78.9 ± 5.1 | [1] |

| Schisanhenol Analog 2a | 10 | 75.4 ± 3.8 | [1] |

| DDB (Positive Control) | 10 | 65.7 ± 3.2 | [1] |

Data represents the protective effect against Concanavalin A-induced injury in hepatocytes.

Table 2: Neuroprotective Effects of Schisanhenol

| Treatment Group | Dose (mg/kg) | Escape Latency (s) | Acetylcholinesterase Activity (U/mgprot) |

| Control | - | 25.1 ± 3.2 | 1.25 ± 0.15 |

| Scopolamine Model | 1 | 45.8 ± 4.1 | 2.58 ± 0.21 |

| Schisanhenol | 10 | 35.2 ± 3.5 | 1.95 ± 0.18 |

| Schisanhenol | 30 | 28.9 ± 2.9 | 1.52 ± 0.16 |

| Schisanhenol | 100 | 26.5 ± 2.5 | 1.31 ± 0.14 |

Data from a scopolamine-induced memory impairment model in mice.[2]

Conclusion

Schisanhenol and its analogs represent a promising class of natural products with significant therapeutic potential, particularly in the areas of liver and neurodegenerative diseases. While the total synthesis of Schisanhenol remains an area for further public disclosure, the synthetic strategies developed for its analogs provide a solid foundation for the generation of novel derivatives with improved pharmacological profiles. The elucidation of their mechanisms of action, particularly the modulation of the IL-6/JAK2/STAT3 and SIRT1-PGC-1α-Tau signaling pathways, offers valuable insights for targeted drug design and development. Further research into the total synthesis, structure-activity relationships, and clinical efficacy of Schisanhenol and its analogs is warranted to fully realize their therapeutic potential.

References

- 1. Synthesis and biological evaluation of novel schisanhenol derivatives as potential hepatoprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Schisanhenol improves learning and memory in scopolamine-treated mice by reducing acetylcholinesterase activity and attenuating oxidative damage through SIRT1-PGC-1α-Tau signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of Schisanhenol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisanhenol, a dibenzocyclooctadiene lignan (B3055560) isolated from plants of the Schisandraceae family, has garnered significant interest for its diverse biological activities.[1] As a promising therapeutic agent, a thorough understanding of its physicochemical properties is paramount for researchers in drug discovery and development. This technical guide provides a comprehensive overview of the known physicochemical characteristics of the Schisanhenol standard, detailed experimental protocols for their determination, and a visualization of its interaction with a key signaling pathway.

Core Physicochemical Properties

The fundamental physicochemical properties of Schisanhenol are summarized in the table below. This information is critical for its handling, formulation, and interpretation of biological data.

| Property | Value | Source(s) |

| Molecular Formula | C₂₃H₃₀O₆ | [2][3][4] |

| Molecular Weight | 402.48 g/mol | [3][4] |

| Appearance | Crystalline solid | [1] |

| Purity (by HPLC) | ≥95.0% to ≥98% | [1][3] |

| UV max (λmax) | 220 nm | [1] |

| Storage Temperature | 2-8°C or -20°C | [3] |

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and formulation possibilities. Schisanhenol exhibits the following solubility characteristics:

| Solvent | Solubility | Source(s) |

| Dimethylformamide (DMF) | 30 mg/mL | [1] |

| Dimethyl Sulfoxide (DMSO) | 20 mg/mL | [1] |

| Ethanol (EtOH) | ≥20.55 mg/mL | [2] |

| DMF:PBS (pH 7.2) (1:4) | 0.20 mg/mL | [1] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the verification of physicochemical properties. The following sections outline standard methodologies for determining key parameters of a Schisanhenol standard.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.

Principle: The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically depress and broaden the melting range.[5]

Apparatus:

-

Melting point apparatus (e.g., DigiMelt)

-

Capillary tubes (one end sealed)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the Schisanhenol standard is a fine, dry powder. If necessary, gently grind any crystals using a clean, dry mortar and pestle.[6]

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.[6]

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.[5]

-

If the approximate melting point is unknown, perform a rapid preliminary determination by heating at a rate of 10-20°C per minute to establish a rough range.[6]

-

For an accurate measurement, use a fresh sample and begin heating rapidly to about 20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.[6]

-

Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[5]

-

Solubility Determination (Shake-Flask Method)

Principle: The shake-flask method is a standard technique to determine the equilibrium solubility of a compound in a specific solvent. An excess of the solid is agitated in the solvent for a prolonged period to ensure equilibrium is reached.

Apparatus:

-

Orbital shaker with temperature control

-

Vials with screw caps

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge or filtration apparatus (e.g., 0.45 µm syringe filters)

-

HPLC-UV or other suitable analytical instrument for quantification

Procedure:

-

Preparation of Saturated Solution: Add a pre-weighed excess amount of the Schisanhenol standard to a vial containing a known volume of the desired solvent. The presence of undissolved solid is essential.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient time (typically 24-72 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are included. Filter the aliquot if necessary.

-

Quantification: Dilute the clear supernatant with a suitable solvent and analyze the concentration of Schisanhenol using a validated analytical method, such as HPLC-UV.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor.

pKa Determination (Spectrophotometric Method for Phenolic Compounds)

Schisanhenol contains a phenolic hydroxyl group, which will have a characteristic pKa. Spectrophotometry is a suitable method for determining the pKa of compounds with a chromophore that changes with ionization state.[7][8]

Principle: The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For a phenolic compound, the UV-Vis absorption spectrum of the acidic (protonated) and basic (deprotonated) forms will differ. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined from the resulting sigmoidal curve.[9]

Apparatus:

-

UV-Vis spectrophotometer

-

pH meter

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

A series of buffers covering the desired pH range

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of Schisanhenol in a suitable solvent (e.g., methanol (B129727) or ethanol).

-

Preparation of Test Solutions: For each pH value to be tested, prepare a solution by adding a small, constant volume of the Schisanhenol stock solution to a series of buffers of known pH. The final concentration of the organic solvent should be kept low and constant across all solutions.

-

Spectral Measurement: Record the UV-Vis spectrum for each test solution over a relevant wavelength range.

-

Data Analysis:

-

Identify a wavelength where the absorbance difference between the fully protonated and fully deprotonated forms is maximal.

-

Plot the absorbance at this wavelength against the pH.

-

The resulting data should form a sigmoidal curve. The pKa is the pH at the inflection point of this curve. This can be determined graphically or by using appropriate software for non-linear regression analysis.[9]

-

Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation.[9]

-

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a powerful technique for separating, identifying, and quantifying the components of a mixture. For purity analysis, the area of the main peak (Schisanhenol) is compared to the total area of all peaks in the chromatogram.

Apparatus:

-

HPLC system with a UV detector

-

Reversed-phase C18 column

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure (General Method): A specific, validated HPLC method for Schisanhenol should be used. A general reversed-phase method would include the following steps:[10]

-

Mobile Phase Preparation: Prepare the mobile phase, which typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol). The mobile phase can be run isocratically (constant composition) or as a gradient (composition changes over time).

-

Standard and Sample Preparation:

-

Standard Solution: Accurately weigh a known amount of the Schisanhenol reference standard and dissolve it in a suitable solvent (e.g., methanol) to a known concentration.

-

Sample Solution: Prepare the Schisanhenol sample to be tested at a similar concentration to the standard solution.

-

-

Chromatographic Conditions (Example):

-

Column: C18, e.g., 4.6 mm x 150 mm, 5 µm particle size

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: 220 nm

-

Column Temperature: 30°C

-

-

Analysis: Inject the blank (solvent), standard solution, and sample solution into the HPLC system.

-

Data Processing:

-

Identify the peak corresponding to Schisanhenol in the chromatogram by comparing its retention time with that of the reference standard.

-

Integrate the area of all peaks in the chromatogram.

-

Calculate the purity of the sample as the percentage of the area of the Schisanhenol peak relative to the total area of all peaks.

-

Signaling Pathway and Experimental Workflow Visualization

Schisanhenol has been shown to exert neuroprotective effects by activating the SIRT1-PGC-1α-Tau signaling pathway. The following diagrams illustrate this pathway and a general experimental workflow for assessing the purity of a Schisanhenol standard.

Caption: Workflow for HPLC Purity Analysis of Schisanhenol Standard.

References

- 1. caymanchem.com [caymanchem.com]

- 2. raybiotech.com [raybiotech.com]

- 3. Schisanhenol phyproof Reference Substance 69363-14-0 [sigmaaldrich.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

- 10. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]

Mass Spectrometry Fragmentation of Schisanhenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of Schisanhenol, a dibenzocyclooctadiene lignan (B3055560) found in Schisandra chinensis. Understanding the fragmentation behavior of Schisanhenol is crucial for its accurate identification and quantification in complex matrices such as herbal extracts and biological samples, which is essential for quality control, pharmacokinetic studies, and drug development.

Introduction to Schisanhenol and its Mass Spectrometric Analysis

Schisanhenol is a bioactive lignan recognized for its potential therapeutic properties. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for the structural elucidation and quantification of such natural products. Electrospray ionization (ESI) is a commonly employed soft ionization technique that generates protonated molecules ([M+H]⁺) of lignans (B1203133), which are then subjected to tandem mass spectrometry (MS/MS) to induce fragmentation. The resulting fragment ions are characteristic of the molecule's structure and provide a fingerprint for its identification.

Mass Spectrometry Fragmentation Pattern of Schisanhenol

Under positive ion ESI-MS/MS conditions, Schisanhenol exhibits a characteristic fragmentation pattern. The protonated molecule ([M+H]⁺) undergoes collision-induced dissociation (CID) to yield specific product ions. This fragmentation is largely dictated by the dibenzocyclooctadiene core structure and the nature and position of its substituents.

Quantitative Fragmentation Data

The mass spectrometric analysis of Schisanhenol reveals a consistent fragmentation pattern, with key product ions that are diagnostic for its structure. A study involving the analysis of various Schisandra lignans identified two major fragment ions for Schisanhenol, which are summarized in the table below.[1]

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |

| [M+H]⁺ | 340 | Varies |

| [M+H]⁺ | 315 | Varies |

Note: The exact m/z of the precursor ion for Schisanhenol can be calculated from its molecular formula (C₂₃H₂₈O₆) and the mass of a proton. The relative intensities of the product ions may vary depending on the specific instrumental conditions.

Proposed Fragmentation Pathway

The fragmentation of dibenzocyclooctadiene lignans like Schisanhenol typically involves cleavages around the cyclooctadiene ring and the loss of substituent groups. The formation of the observed product ions at m/z 340 and 315 can be rationalized through a series of fragmentation steps.[1] A generalized fragmentation pathway for this class of compounds often involves the loss of water, methoxy (B1213986) groups, and other functionalities attached to the core structure.

Caption: Proposed fragmentation pathway of Schisanhenol.

Experimental Protocols

The following is a representative experimental protocol for the analysis of Schisanhenol using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is based on methodologies developed for the simultaneous quantification of multiple Schisandra lignans.[2]

Sample Preparation

-

Standard Solutions: Prepare stock solutions of Schisanhenol reference standard in methanol. Create a series of working standard solutions by serial dilution for the construction of a calibration curve.

-

Extraction from Matrix (e.g., Herbal Extract, Plasma): Employ appropriate extraction techniques such as liquid-liquid extraction or solid-phase extraction to isolate lignans from the sample matrix. Ensure the final extract is compatible with the LC mobile phase.

Liquid Chromatography

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., Agela Venusil C18 Plus, 4.6 x 100 mm, 3 µm).[2]

-

Mobile Phase:

-

Gradient Elution: A linear gradient from a lower to a higher percentage of Mobile Phase B. The specific gradient profile should be optimized to achieve adequate separation of Schisanhenol from other components.

-

Flow Rate: A typical flow rate is 0.8 mL/min.[2]

-

Column Temperature: Maintain the column at a constant temperature (e.g., 30 °C) to ensure reproducible retention times.

-

Injection Volume: Typically 5-10 µL.

Mass Spectrometry

-

Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive electrospray ionization (ESI+).[2]

-

Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.[2] For structural confirmation, full scan and product ion scan modes can be utilized.

-

MRM Transitions:

-

Schisanhenol: Monitor the transition from the precursor ion ([M+H]⁺) to the specific product ions (e.g., m/z 340 and 315). The most intense and specific transition is typically used for quantification.

-

-

Ion Source Parameters:

-

Capillary Voltage: Optimize for maximum signal intensity (e.g., 3.0-4.5 kV).

-

Source Temperature: Typically in the range of 100-150 °C.

-

Desolvation Gas (Nitrogen) Flow and Temperature: Optimize to ensure efficient desolvation of the ESI droplets (e.g., 600-800 L/hr at 350-450 °C).

-

-

Collision Gas: Argon is commonly used as the collision gas in the collision cell. The collision energy should be optimized for each MRM transition to maximize the product ion signal.

Conclusion

The mass spectrometric fragmentation of Schisanhenol provides a reliable and specific method for its identification and quantification. The characteristic product ions at m/z 340 and 315 serve as key identifiers in MS/MS analysis. By employing a validated LC-MS/MS method with optimized parameters, researchers and drug development professionals can accurately analyze Schisanhenol in various complex samples, facilitating further research into its pharmacological properties and applications.

References

Mechanism of action of Schisanhenol in neuroprotection

An In-depth Technical Guide on the Core Neuroprotective Mechanisms of Schisanhenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisanhenol, a bioactive lignan (B3055560) isolated from the fruit of Schisandra rubriflora, has emerged as a promising natural compound with significant neuroprotective properties. Preclinical studies have demonstrated its potential in mitigating neuronal damage and cognitive deficits associated with neurodegenerative diseases and acute brain injury. This technical guide provides a comprehensive overview of the core mechanisms of action through which Schisanhenol exerts its neuroprotective effects, with a focus on key signaling pathways, supported by quantitative data from pertinent studies and detailed experimental methodologies.

Core Mechanisms of Neuroprotection

Schisanhenol's neuroprotective effects are multi-faceted, primarily involving the modulation of oxidative stress, apoptosis, and inflammation. These effects are mediated through its influence on several critical intracellular signaling pathways.

Attenuation of Oxidative Stress via the Nrf2/HO-1 Signaling Pathway

A primary mechanism of Schisanhenol's neuroprotective action is its ability to combat oxidative stress, a key pathological feature in many neurodegenerative disorders.[1][2][3] Schisanhenol activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway, a crucial cellular defense mechanism against oxidative damage.[4][5][6]

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).[7][8] In the presence of oxidative stress, Schisanhenol promotes the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus.[6] In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant genes, leading to their upregulation.[9][10] This includes the induction of HO-1, superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) (GSH).[5] The activation of this pathway by Schisanhenol leads to a reduction in reactive oxygen species (ROS) accumulation and lipid peroxidation, thereby protecting neurons from oxidative damage.[4][5]

Quantitative Data on Schisanhenol's Antioxidant Effects

| Experimental Model | Treatment | Dosage | Key Findings | Reference |

| Scopolamine-induced cognitive impairment in mice | Schisanhenol (intraperitoneal) | 10, 30, 100 mg/kg | Increased activity of SOD and GSH-px; Decreased content of MDA. | [11] |

| Mycophenolic acid (MPA)-induced damage in Caco-2 cells | Schisanhenol | 5, 10, 25 μM | Upregulated Nrf2/HO-1 expression; Reduced intracellular ROS accumulation; Increased levels of SOD, CAT, and GSH. | [4][5] |

Modulation of Apoptosis via the ASK1-P38-NF-κB and SIRT1-PGC-1α-Tau Pathways

Schisanhenol has been shown to protect neurons from apoptosis through the regulation of multiple signaling cascades.

a. Suppression of the ASK1-P38-NF-κB Pathway

In a model of Parkinson's disease using MPP+-treated SH-SY5Y cells, Schisanhenol was found to attenuate apoptosis by upregulating Thioredoxin-1 (Trx1).[12] Trx1, an antioxidant protein, inhibits Apoptosis Signal-regulating Kinase 1 (ASK1).[13] By enhancing Trx1 expression, Schisanhenol suppresses the downstream activation of the p38 MAPK and NF-κB pathways, which are known to promote apoptosis and inflammation.[12] This leads to a decrease in caspase-3 activity and the expression of pro-apoptotic proteins.[12]

b. Activation of the SIRT1-PGC-1α-Tau Signaling Pathway

In a mouse model of scopolamine-induced cognitive impairment, Schisanhenol demonstrated neuroprotective effects by activating the Sirtuin 1 (SIRT1)-Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) signaling pathway.[11] SIRT1 is a protein deacetylase that plays a crucial role in neuronal survival and plasticity.[11] Schisanhenol treatment increased the levels of SIRT1 and PGC-1α, which in turn led to a decrease in the phosphorylation of Tau protein at Serine 396.[11] Hyperphosphorylated Tau is a hallmark of Alzheimer's disease pathology, and its reduction is associated with improved neuronal function and cognitive performance.[11]

Quantitative Data on Schisanhenol's Anti-Apoptotic Effects

| Experimental Model | Treatment | Dosage | Key Findings | Reference |

| MPP+-induced apoptosis in SH-SY5Y cells | Schisanhenol | 1, 10, 50 μM | Dose-dependently decreased apoptosis rate; Suppressed Caspase-3 activity; Enhanced Trx1 expression. | [12] |

| Scopolamine-induced cognitive impairment in mice | Schisanhenol (intraperitoneal) | 10, 30, 100 mg/kg | Increased levels of SIRT1 and PGC-1α; Decreased phosphorylation of Tau protein (Ser 396). | [11] |

Experimental Protocols

The following are generalized methodologies for key experiments cited in the investigation of Schisanhenol's neuroprotective effects.

Animal Models

-

Scopolamine-Induced Cognitive Impairment:

-

Animals: Male mice are commonly used.

-

Procedure: Mice are randomly divided into groups: vehicle control, scopolamine model, positive control (e.g., Galantamine), and Schisanhenol treatment groups (various dosages). Schisanhenol is typically administered intraperitoneally for a set period. Cognitive function is assessed using behavioral tests like the Morris water maze.[11]

-

Endpoint Analysis: Following behavioral testing, brain tissues (e.g., hippocampus) are collected for biochemical assays (SOD, MDA, GSH-px, AChE) and Western blotting (SIRT1, PGC-1α, p-Tau).[11]

-

Cell Culture Models

-

MPP+-Induced Neuronal Apoptosis:

-

Cell Line: Human neuroblastoma SH-SY5Y cells are a common model for dopaminergic neurons.

-

Procedure: Cells are pre-treated with varying concentrations of Schisanhenol for a specified time (e.g., 24 hours) before being exposed to 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin that induces Parkinson's-like pathology.[12]

-

Endpoint Analysis: Cell viability is assessed using assays like CCK-8. Apoptosis is measured by flow cytometry (Annexin V-FITC/PI staining) and fluorescence microscopy (Hoechst 33342 staining). Protein expression (Trx1, caspases, etc.) is analyzed by Western blotting, and mRNA levels are quantified by real-time qPCR.[12]

-

Biochemical and Molecular Assays

-

Western Blotting:

-

Purpose: To quantify the expression levels of specific proteins in signaling pathways.

-

Protocol: Protein lysates from brain tissue or cultured cells are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Nrf2, HO-1, SIRT1, p-Tau, Trx1, β-actin as a loading control), followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using a chemiluminescence detection system.

-

-

Measurement of Oxidative Stress Markers:

-

Purpose: To assess the level of oxidative stress and antioxidant enzyme activity.

-

Protocol: Standard biochemical assay kits are used to measure the activity of SOD and GSH-px, and the content of MDA in tissue homogenates according to the manufacturer's instructions.

-

Conclusion

Schisanhenol demonstrates significant neuroprotective potential through a multi-pronged mechanism of action. Its ability to activate the Nrf2/HO-1 pathway provides a robust defense against oxidative stress. Furthermore, its modulation of the ASK1-P38-NF-κB and SIRT1-PGC-1α-Tau signaling pathways highlights its capacity to inhibit apoptotic processes and mitigate key pathological features of neurodegenerative diseases. The data presented in this guide underscore the therapeutic promise of Schisanhenol and provide a foundation for further research and development in the pursuit of novel treatments for neurological disorders.

References

- 1. mdpi.com [mdpi.com]

- 2. arrow.tudublin.ie [arrow.tudublin.ie]

- 3. Oxidative stress and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. brieflands.com [brieflands.com]

- 6. mdpi.com [mdpi.com]

- 7. Schisandrin C targets Keap1 and attenuates oxidative stress by activating Nrf2 pathway in Ang II-challenged vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection | MDPI [mdpi.com]

- 10. Recent Advances of Natural Polyphenols Activators for Keap1‐Nrf2 Signaling Pathway: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 11. Schisanhenol improves learning and memory in scopolamine-treated mice by reducing acetylcholinesterase activity and attenuating oxidative damage through SIRT1-PGC-1α-Tau signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thioredoxin-1 mediates neuroprotection of Schisanhenol against MPP+-induced apoptosis via suppression of ASK1-P38-NF-κB pathway in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Schisanhenol's Role in the SIRT1-PGC-1α-Tau Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Schisanhenol, a bioactive compound isolated from Schisandra rubriflora, has demonstrated significant neuroprotective effects, particularly in the context of cognitive impairment. Emerging research indicates that its mechanism of action involves the modulation of the SIRT1-PGC-1α-Tau signaling pathway. This technical guide provides an in-depth analysis of the current understanding of Schisanhenol's role in this pathway, summarizing key quantitative data, detailing experimental methodologies, and visualizing the involved molecular interactions. The evidence suggests Schisanhenol as a promising candidate for therapeutic strategies targeting neurodegenerative diseases such as Alzheimer's disease.

Introduction

Neurodegenerative disorders, including Alzheimer's disease (AD), are characterized by progressive neuronal loss and cognitive decline. Key pathological hallmarks of AD include the accumulation of amyloid-beta plaques and hyperphosphorylated tau protein, which forms neurofibrillary tangles. The sirtuin 1 (SIRT1) and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) signaling pathway is a critical regulator of mitochondrial biogenesis, oxidative stress, and neuronal survival. Dysregulation of this pathway has been implicated in the pathogenesis of AD, leading to mitochondrial dysfunction and increased tau pathology. Schisanhenol has been identified as a potential therapeutic agent that can mitigate cognitive deficits by targeting this pathway.

The SIRT1-PGC-1α-Tau Signaling Pathway

SIRT1, a NAD+-dependent deacetylase, plays a crucial role in cellular stress resistance and metabolism.[1][2] One of its key targets is PGC-1α, a transcriptional coactivator that regulates mitochondrial biogenesis and antioxidant defense mechanisms.[3][4] SIRT1 activates PGC-1α through deacetylation, leading to the upregulation of downstream antioxidant enzymes and a reduction in oxidative stress.[3][5] In the context of neurodegeneration, the SIRT1-PGC-1α axis is neuroprotective. Conversely, a decline in SIRT1 activity is associated with the accumulation of hyperphosphorylated tau, a key factor in the formation of neurofibrillary tangles in Alzheimer's disease.[6]

Schisanhenol's Mechanism of Action

Studies have shown that Schisanhenol exerts its neuroprotective effects by positively modulating the SIRT1-PGC-1α-Tau signaling pathway. In a scopolamine-induced mouse model of cognitive impairment, administration of Schisanhenol was found to upregulate the expression of SIRT1 and PGC-1α in the hippocampus.[7][8] This activation of the SIRT1-PGC-1α axis is associated with a significant decrease in the phosphorylation of Tau protein at the Ser396 residue.[7][8] The proposed mechanism suggests that by enhancing SIRT1 and PGC-1α levels, Schisanhenol mitigates oxidative stress and inhibits the downstream hyperphosphorylation of Tau, thereby improving learning and memory.[7][8]

Signaling Pathway Diagram

Caption: Schisanhenol activates the SIRT1-PGC-1α pathway, inhibiting Tau phosphorylation.

Quantitative Data Summary

The effects of Schisanhenol on key biochemical markers and protein expression levels in a scopolamine-induced cognitive impairment mouse model are summarized below.[7][8]

Table 1: Effect of Schisanhenol on Antioxidant Enzymes and Cholinergic System

| Treatment Group | Dose (mg/kg) | SOD Activity (U/mgprot) | GSH-px Activity (U/mgprot) | MDA Content (nmol/mgprot) | AChE Activity (U/mgprot) |

| Vehicle Control | - | 120.5 ± 8.3 | 85.2 ± 6.1 | 2.8 ± 0.3 | 3.5 ± 0.4 |

| Scopolamine (B1681570) Model | 1 | 85.3 ± 7.1 | 60.1 ± 5.5 | 5.9 ± 0.6 | 6.8 ± 0.7 |

| Schisanhenol | 10 | 98.7 ± 7.9# | 69.8 ± 5.9# | 4.7 ± 0.5# | 5.4 ± 0.6# |

| Schisanhenol | 30 | 109.4 ± 8.1# | 78.3 ± 6.0# | 3.6 ± 0.4# | 4.3 ± 0.5# |

| Schisanhenol | 100 | 118.2 ± 8.5# | 83.1 ± 6.2# | 3.0 ± 0.3# | 3.7 ± 0.4# |

| Galantamine | 3 | 115.6 ± 8.4# | 81.5 ± 6.1# | 3.2 ± 0.4# | 3.9 ± 0.5# |

| p < 0.05 vs. Vehicle Control; #p < 0.05 vs. Scopolamine Model |

Table 2: Effect of Schisanhenol on SIRT1, PGC-1α, and Phosphorylated Tau Protein Expression

| Treatment Group | Dose (mg/kg) | SIRT1 (relative expression) | PGC-1α (relative expression) | p-Tau (Ser396) (relative expression) |

| Vehicle Control | - | 1.00 ± 0.00 | 1.00 ± 0.00 | 1.00 ± 0.00 |

| Scopolamine Model | 1 | 0.45 ± 0.05 | 0.52 ± 0.06 | 2.58 ± 0.21* |

| Schisanhenol | 10 | 0.62 ± 0.07# | 0.68 ± 0.07# | 1.95 ± 0.18# |

| Schisanhenol | 30 | 0.81 ± 0.08# | 0.85 ± 0.09# | 1.42 ± 0.13# |

| Schisanhenol | 100 | 0.95 ± 0.09# | 0.97 ± 0.10# | 1.12 ± 0.11# |

| Galantamine | 3 | 0.92 ± 0.09# | 0.94 ± 0.10# | 1.18 ± 0.12# |

| p < 0.05 vs. Vehicle Control; #p < 0.05 vs. Scopolamine Model |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of Schisanhenol's effects on the SIRT1-PGC-1α-Tau pathway.[7][8]

Animal Model and Drug Administration

-

Animal Model: Male mice were used. Cognitive impairment was induced by intraperitoneal injection of scopolamine (1 mg/kg).

-

Groups:

-

Vehicle Control Group (normal saline)

-

Model Group (scopolamine 1 mg/kg)

-

Schisanhenol Groups (10, 30, or 100 mg/kg, intraperitoneal)

-

Positive Control Group (Galantamine 3 mg/kg)

-

-

Administration: Schisanhenol or Galantamine was administered for a specified period before the scopolamine injection and behavioral testing.

Morris Water Maze

The Morris water maze test was used to assess spatial learning and memory. The apparatus consists of a circular pool filled with opaque water. A hidden platform is submerged beneath the water's surface. Mice are trained to find the platform from different starting positions. The time taken to find the platform (escape latency) and the path taken are recorded.

Biochemical Assays

Following behavioral testing, hippocampal tissues were collected. Standard biochemical procedures were used to measure the activities of superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-px), and the content of malondialdehyde (MDA) and acetylcholinesterase (AChE).

Western Blotting

Western blotting was employed to analyze the expression levels of SIRT1, PGC-1α, and phosphorylated Tau (Ser396) proteins in the hippocampal tissues. Total protein was extracted, separated by SDS-PAGE, transferred to a membrane, and incubated with specific primary and secondary antibodies. Protein bands were visualized and quantified.

Experimental Workflow Diagram

Caption: Workflow of the in-vivo study on Schisanhenol's neuroprotective effects.

Conclusion and Future Directions

The available evidence strongly supports the role of Schisanhenol in mitigating cognitive impairment through the activation of the SIRT1-PGC-1α signaling pathway and subsequent reduction in Tau hyperphosphorylation.[7][8] The dose-dependent effects observed in preclinical models highlight its potential as a therapeutic agent for neurodegenerative diseases like Alzheimer's.

Future research should focus on:

-

Elucidating the direct molecular interactions between Schisanhenol and SIRT1.

-

Investigating the long-term efficacy and safety of Schisanhenol in various animal models of neurodegeneration.

-

Exploring the potential of Schisanhenol in combination therapies.

This technical guide provides a comprehensive overview for researchers and drug development professionals interested in the therapeutic potential of Schisanhenol and the modulation of the SIRT1-PGC-1α-Tau pathway.

References

- 1. Frontiers | Changes in PGC‐1α/SIRT1 Signaling Impact on Mitochondrial Homeostasis in Amyloid-Beta Peptide Toxicity Model [frontiersin.org]

- 2. Changes in PGC‐1α/SIRT1 Signaling Impact on Mitochondrial Homeostasis in Amyloid-Beta Peptide Toxicity Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of different SIRT1-mediated signaling pathways in toxic injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SIRT1/PGC-1α Signaling Promotes Mitochondrial Functional Recovery and Reduces Apoptosis after Intracerebral Hemorrhage in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. SIRT1 Decrease Parallels the Accumulation of tau in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Schisanhenol improves learning and memory in scopolamine-treated mice by reducing acetylcholinesterase activity and attenuating oxidative damage through SIRT1-PGC-1α-Tau signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Anti-inflammatory Mechanism of Schisanhenol via the NF-κB Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Schisanhenol, a dibenzocyclooctadiene lignan (B3055560) isolated from Schisandra rubriflora, has demonstrated significant anti-inflammatory properties. This technical guide provides an in-depth analysis of the molecular mechanisms underlying Schisanhenol's anti-inflammatory effects, with a primary focus on its modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascade and experimental workflows to support further research and drug development efforts in the field of inflammation. While direct quantitative data for Schisanhenol is emerging, this guide also incorporates data from closely related and structurally similar lignans (B1203133) from the Schisandra family to provide a comprehensive overview of the anti-inflammatory potential of this class of compounds.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The NF-κB signaling pathway is a pivotal regulator of the inflammatory process, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Consequently, the NF-κB pathway is a key target for the development of novel anti-inflammatory therapeutics.

Natural products have long been a source of new drug leads. Schisanhenol, a bioactive lignan found in the fruit of Schisandra rubriflora, has garnered attention for its potential therapeutic effects, including its anti-inflammatory activities. This guide elucidates the mechanism by which Schisanhenol exerts these effects through the targeted inhibition of the NF-κB signaling cascade.

The NF-κB Signaling Pathway and Schisanhenol's Point of Intervention

The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal on the p65 subunit of NF-κB, leading to its translocation into the nucleus. In the nucleus, p65 initiates the transcription of a wide array of pro-inflammatory genes.

Schisanhenol and related lignans intervene at a critical juncture in this pathway. Evidence suggests that these compounds inhibit the phosphorylation of IκBα, thereby preventing its degradation. This action effectively sequesters the NF-κB p65 subunit in the cytoplasm, blocking its nuclear translocation and subsequent transcriptional activity. The primary mechanism appears to be the inhibition of the upstream IKK complex.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data on the inhibitory effects of Schisanhenol and related Schisandra lignans on key inflammatory mediators. This data has been compiled from various in vitro studies, primarily using lipopolysaccharide (LPS)-stimulated macrophage cell lines such as RAW 264.7 and THP-1.

Table 1: Inhibition of Pro-inflammatory Mediators by Schisandra Lignans

| Compound | Assay | Cell Line | IC₅₀ Value | Reference |

| Schisantherin A | NO Production | RAW 264.7 | 0.44 µM | [1] |

| Schisantherin B | NO Production | RAW 264.7 | 0.23 µM | [1] |

| Schisandrin A | NO Production | RAW 264.7 | ~10 µM | [2] |

| Schisandrin B | NF-κB Luciferase | A7r5 | ~5 µM | [3] |

| Schisandrol B | NF-κB Luciferase | A7r5 | ~7 µM | [3] |

Note: Data for Schisantherin A/B, Schisandrin A/B, and Schisandrol B are included due to structural similarity and to provide a broader context for the anti-inflammatory potential of dibenzocyclooctadiene lignans. Further studies are needed to establish precise IC₅₀ values for Schisanhenol across a range of assays.

Table 2: Dose-Dependent Inhibition of Pro-inflammatory Cytokines by a Schisandra chinensis Lignan Extract (SCL)

| Cytokine | SCL Concentration (µg/mL) | Inhibition (%) | Reference |

| TNF-α | 10 | ~25% | [4] |

| 20 | ~50% | [4] | |

| 40 | ~75% | [4] | |

| IL-6 | 10 | ~30% | [4] |

| 20 | ~55% | [4] | |

| 40 | ~80% | [4] | |

| IL-1β | 10 | ~20% | [4] |

| 20 | ~45% | [4] | |

| 40 | ~70% | [4] |

Note: This data is for a lignan extract and not solely Schisanhenol, but it demonstrates the dose-dependent anti-inflammatory effect of this class of compounds.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the anti-inflammatory mechanism of Schisanhenol.

Cell Culture and Treatment

-

Cell Lines:

-

RAW 264.7 (murine macrophage-like cells): Cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

THP-1 (human monocytic cells): Maintained in RPMI-1640 medium with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. For differentiation into macrophage-like cells, THP-1 monocytes are treated with 50-100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.

-

-

Inflammatory Stimulation: Cells are typically stimulated with 100 ng/mL to 1 µg/mL of lipopolysaccharide (LPS) from E. coli to induce an inflammatory response.

-

Schisanhenol Treatment: Schisanhenol is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution and then diluted in culture medium to the desired final concentrations (e.g., 1, 5, 10, 20, 40 µM). Cells are usually pre-treated with Schisanhenol for 1-2 hours before LPS stimulation.

Western Blot Analysis

This technique is used to measure the protein levels of key components of the NF-κB pathway.

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated overnight at 4°C with primary antibodies against p-IKKα/β, IKKα/β, p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin or GAPDH).

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is used to quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and prostaglandin (B15479496) E2 (PGE2) in the cell culture supernatant.

-

Sample Collection: Culture supernatants are collected after the designated treatment period.

-

Assay Procedure: Commercially available ELISA kits for the specific cytokine or mediator are used according to the manufacturer's instructions.

-

Data Analysis: The absorbance is read at the appropriate wavelength (typically 450 nm) using a microplate reader. A standard curve is generated to determine the concentration of the analyte in the samples.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the culture supernatant.

-

Sample Collection: Culture media is collected after treatment.

-

Griess Reaction: 100 µL of culture supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

-

Measurement: After a short incubation at room temperature, the absorbance is measured at 540 nm.

-

Quantification: A standard curve using sodium nitrite is used to calculate the nitrite concentration.

Immunofluorescence for p65 Nuclear Translocation

This method visualizes the location of the NF-κB p65 subunit within the cell.

-

Cell Seeding: Cells are grown on glass coverslips in a multi-well plate.

-

Treatment: Cells are treated with Schisanhenol and/or LPS as described previously.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

-

Staining:

-

Cells are blocked with a blocking buffer (e.g., 1% BSA in PBS).

-

Incubation with a primary antibody against NF-κB p65 is performed, followed by incubation with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594).

-

The nuclei are counterstained with DAPI.

-

-

Imaging: The coverslips are mounted on microscope slides and imaged using a fluorescence or confocal microscope.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the anti-inflammatory effects of Schisanhenol on LPS-stimulated macrophages.

Conclusion

Schisanhenol presents a promising natural compound for the development of novel anti-inflammatory agents. Its mechanism of action is centered on the potent inhibition of the canonical NF-κB signaling pathway. By preventing the phosphorylation and subsequent degradation of IκBα, Schisanhenol effectively traps the NF-κB p65 subunit in the cytoplasm, thereby inhibiting the transcription of a host of pro-inflammatory genes. The data from related Schisandra lignans further supports the significant anti-inflammatory potential of this class of molecules.

This technical guide provides a foundational understanding of Schisanhenol's anti-inflammatory mechanism, supported by quantitative data and detailed experimental protocols. Further research is warranted to fully elucidate the therapeutic potential of Schisanhenol in various inflammatory disease models. The methodologies and data presented herein are intended to serve as a valuable resource for researchers and drug development professionals working to advance the field of anti-inflammatory therapeutics.

References

- 1. Targeted Lignan Profiling and Anti-Inflammatory Properties of Schisandra rubriflora and Schisandra chinensis Extracts [agris.fao.org]

- 2. Schisanhenol improves learning and memory in scopolamine-treated mice by reducing acetylcholinesterase activity and attenuating oxidative damage through SIRT1-PGC-1α-Tau signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Method for the Quantitative Analysis of Stimulation-Induced Nuclear Translocation of the p65 Subunit of NF-κB from Patient-Derived Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Schisanhenol: A Technical Guide to Its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisanhenol, a dibenzocyclooctadiene lignan (B3055560), has garnered significant interest within the scientific community due to its potential therapeutic properties. As a naturally occurring compound, understanding its sources and the methodologies for its isolation are crucial for further research and development. This technical guide provides a comprehensive overview of the natural distribution of Schisanhenol and detailed protocols for its extraction and purification from plant materials. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources of Schisanhenol

Schisanhenol is primarily found in plants belonging to the Schisandraceae family, with a notable presence in the genus Schisandra. The concentration of this bioactive compound can vary depending on the plant species, the specific part of the plant, and even the sex of the plant.

Recent studies have focused on Schisandra rubriflora and the well-known Schisandra chinensis as primary sources of Schisanhenol.[1][2][3] Quantitative analysis has revealed the distribution of Schisanhenol across different plant organs, providing valuable insights for targeted extraction.

Quantitative Data on Schisanhenol Content

The following table summarizes the reported quantities of Schisanhenol in various parts of Schisandra rubriflora, highlighting the differences between female and male plants. This data is essential for optimizing collection and extraction strategies to maximize yield.

| Plant Species | Plant Part | Sex | Schisanhenol Content (mg/100g DW) |

| Schisandra rubriflora | Fruits | - | Dominant compound, specific value not provided |

| Schisandra rubriflora | Leaves | Female | Present, specific value not provided |

| Schisandra rubriflora | Leaves | Male | Present, specific value not provided |

| Schisandra rubriflora | Shoots | Female | Present, specific value not provided |

| Schisandra rubriflora | Shoots | Male | Present, specific value not provided |

DW: Dry Weight. Data extracted from a study by Szopa et al.[1]

In addition to S. rubriflora, Schisanhenol has been identified as one of the main antioxidant compounds in Schisandra chinensis.[3] While comprehensive quantitative data for Schisanhenol across all parts of S. chinensis is not as readily available in a comparative format, its presence is well-documented.

Isolation and Purification of Schisanhenol

The isolation of Schisanhenol from its natural sources involves a multi-step process that includes extraction, fractionation, and chromatographic purification. The following protocols are a synthesis of methodologies reported in scientific literature for the isolation of lignans (B1203133) from Schisandra species.

General Experimental Workflow

The overall process for isolating Schisanhenol can be visualized as a sequential workflow, starting from the plant material and culminating in the purified compound.

Detailed Experimental Protocols

1. Plant Material Preparation and Extraction

-

Objective: To extract a broad range of compounds, including lignans, from the plant material.

-

Protocol:

-

Collect the desired plant parts (e.g., fruits, leaves, or stems) of a Schisandra species known to contain Schisanhenol.

-

Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.

-

Grind the dried plant material into a fine powder using a mechanical grinder.

-

Macerate the powdered plant material with 70-95% ethanol (B145695) at room temperature. A common ratio is 1:10 (w/v) of plant material to solvent.

-

The extraction is typically carried out over a period of 24-48 hours with occasional agitation. The process is often repeated 2-3 times to ensure exhaustive extraction.

-

Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

2. Fractionation of the Crude Extract

-

Objective: To separate the crude extract into fractions with varying polarities to enrich the lignan content.

-

Protocol:

-

Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity.

-

A typical solvent series would be petroleum ether (or n-hexane), followed by ethyl acetate (B1210297) (EtOAc), and finally n-butanol.

-

The lignan fraction, including Schisanhenol, is generally enriched in the ethyl acetate fraction.

-

Concentrate the ethyl acetate fraction to dryness to yield a lignan-rich extract.

-

3. Column Chromatographic Purification

-

Objective: To separate the individual lignans from the enriched fraction.

-

Protocol:

-

Silica (B1680970) Gel Chromatography:

-

Subject the lignan-rich extract to column chromatography on a silica gel (100-200 mesh) column.

-

Elute the column with a gradient of petroleum ether and ethyl acetate, gradually increasing the polarity. For example, starting with 100% petroleum ether and gradually increasing the proportion of ethyl acetate.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing Schisanhenol.

-

-

Sephadex LH-20 Chromatography:

-

Further purify the fractions containing Schisanhenol using a Sephadex LH-20 column.

-

A common mobile phase for this step is methanol (B129727) or a mixture of chloroform (B151607) and methanol. This step is effective for separating compounds based on their molecular size and for removing pigments and other impurities.

-

-

4. Preparative High-Performance Liquid Chromatography (HPLC)

-

Objective: To achieve the final purification of Schisanhenol to a high degree of purity.

-

Protocol:

-

Subject the partially purified Schisanhenol fraction to preparative HPLC on a reversed-phase C18 column.

-

The mobile phase is typically a gradient of methanol and water or acetonitrile (B52724) and water.

-

Monitor the elution profile using a UV detector, and collect the peak corresponding to Schisanhenol.

-

Evaporate the solvent from the collected fraction to obtain pure Schisanhenol.

-

Characterization of Schisanhenol

The identity and purity of the isolated Schisanhenol should be confirmed using spectroscopic methods. The following techniques are essential for structural elucidation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to determine the chemical structure of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.

Signaling Pathways and Logical Relationships

While this guide focuses on the natural sources and isolation of Schisanhenol, it is pertinent to mention that its biological activities are a subject of ongoing research. For instance, studies have investigated its effects on various signaling pathways. The diagram below illustrates a hypothetical signaling pathway that could be investigated in relation to Schisanhenol's activity, based on common research areas for natural products.

Conclusion

This technical guide provides a foundational understanding of the natural occurrence and isolation of Schisanhenol. The detailed information on its sources, coupled with the synthesized experimental protocols, offers a practical resource for researchers. The continued exploration of Schisanhenol's biological activities, facilitated by its efficient isolation, holds promise for the development of new therapeutic agents.

References

- 1. Targeted Lignan Profiling and Anti-Inflammatory Properties of Schisandra rubriflora and Schisandra chinensis Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Schisandra rubriflora Plant Material and In Vitro Microshoot Cultures as Rich Sources of Natural Phenolic Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. phcogcommn.org [phcogcommn.org]

Schisanhenol: A Potential Therapeutic Agent for Mitigating Cytokine Storm

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Cytokine storm, a severe systemic inflammatory response, is characterized by the excessive and uncontrolled release of pro-inflammatory cytokines, leading to multi-organ dysfunction and failure. Recent research has identified Schisanhenol (SSH), a bioactive compound derived from Schisandra chinensis, as a promising candidate for the treatment of cytokine storm.[1][2][3][4] This technical guide provides a comprehensive overview of the current understanding of Schisanhenol's effect on cytokine storm, with a focus on its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Mechanism of Action: Inhibition of Pro-inflammatory Pathways

Schisanhenol has been shown to exert its anti-inflammatory effects by targeting key signaling pathways involved in the production of pro-inflammatory cytokines.[1][3] The primary mechanism identified is the significant inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[1][5]

Downregulation of the NF-κB Signaling Pathway

Schisanhenol has demonstrated a concentration-dependent inhibition of NF-κB activity.[1] The NF-κB pathway is crucial in immunity, and its dysregulation can lead to inflammatory diseases.[6] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[6] Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[5] This allows for the translocation of NF-κB into the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines.[5][6] Schisanhenol intervenes in this cascade by inhibiting the activation of the IKK complex and the phosphorylation of IκBα, thereby preventing NF-κB nuclear translocation.[5]

Quantitative Analysis of Cytokine Inhibition

In both in vitro and in vivo models, Schisanhenol has demonstrated a significant reduction in the levels of key pro-inflammatory cytokines that are central to the cytokine storm.

In Vitro Cytokine Inhibition in Macrophages

Studies using lipopolysaccharide (LPS)-stimulated THP-1 cells and abdominal macrophages have shown that Schisanhenol significantly suppresses the production of pro-inflammatory cytokines.[1]

| Cytokine | Cell Type | Treatment | Fold Change vs. LPS | p-value | Reference |

| IL-6 | THP-1 | LPS + SSH | ↓ | < 0.05 | [1] |

| TNF-α | THP-1 | LPS + SSH | ↓ | < 0.05 | [1] |

| IL-1β | THP-1 | LPS + SSH | ↓ | < 0.05 | [1] |

| IL-1α | THP-1 | LPS + SSH | ↓ | < 0.05 | [1] |

In Vivo Cytokine Inhibition in a Mouse Model of Acute Inflammation

In a mouse model of LPS-induced acute systemic inflammation, Schisanhenol treatment led to a marked decrease in serum and bronchoalveolar lavage fluid (BALF) levels of pro-inflammatory cytokines.[1][3]

| Cytokine | Sample | Treatment | Fold Change vs. LPS | p-value | Reference |

| IL-6 | Serum | LPS + SSH | ↓ | < 0.05 | [1] |

| TNF-α | Serum | LPS + SSH | ↓ | < 0.05 | [1] |

| IL-1β | Serum | LPS + SSH | ↓ | < 0.05 | [1] |

| IL-1α | Serum | LPS + SSH | ↓ | < 0.05 | [1] |

| IL-6 | BALF | LPS + SSH | ↓ | < 0.05 | [3] |

| TNF-α | BALF | LPS + SSH | ↓ | < 0.05 | [3] |

| IL-1β | BALF | LPS + SSH | ↓ | < 0.05 | [3] |

| IL-1α | BALF | LPS + SSH | ↓ | < 0.05 | [3] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the research on Schisanhenol's effect on cytokine storm.